molecular formula C10H10N4OS B1489113 (E)-1-(3-azidoazetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2098156-84-2

(E)-1-(3-azidoazetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B1489113
CAS No.: 2098156-84-2
M. Wt: 234.28 g/mol
InChI Key: ASXNKGNBHVRQGQ-ONEGZZNKSA-N
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Description

(E)-1-(3-azidoazetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C10H10N4OS and its molecular weight is 234.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis of Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d]triazolo[4,3-a]pyrimidinones for Antimicrobial Activities
    A related thiophene derivative was used in synthesizing triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, which were evaluated for their antimicrobial properties. These compounds showed mild antimicrobial activities, indicating potential in developing novel antimicrobial agents (Gomha et al., 2018).

  • Antibacterial and Antifungal Activities of Thiazolidinones and Azetidinones Derivatives
    Research on derivatives from a similar chalcone structure revealed promising antibacterial and antifungal properties. The study focused on the synthesis and evaluation of these compounds against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents (Patel & Patel, 2017).

  • Schiff Base Benzamides from Thienylidene Azlactones
    Compounds synthesized from a thiophene-based key intermediate exhibited potent antimicrobial activity, with specific compounds showing significant growth inhibition of Candida albicans and Pseudomonas aeroginosa (Karanth et al., 2018).

Anti-inflammatory and Antioxidant Properties

  • Synthesis of Pyrimidine-2-thiol Derivatives
    A study involving the synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one derivatives revealed potent anti-inflammatory and antioxidant activities, suggesting therapeutic potential in these areas (Shehab et al., 2018).

Synthesis and Characterization

  • Novel Transformations in Gewald Thiophenes
    The study explored novel transformations in Gewald thiophenes, leading to the synthesis of new 2-azidothiophenes. These compounds were then used in anionic domino reactions to yield heterocyclic derivatives, demonstrating the versatility of thiophene-based compounds in chemical synthesis (Pokhodylo et al., 2010).

  • Characterization of Novel Bioactive Molecule
    A study on the synthesis and characterization of novel 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives showed their effectiveness as anti-oxidant and anti-microbial agents, indicating the potential for developing new bioactive molecules (Gopi et al., 2016).

  • Synthesis and Crystal Structure Analysis
    The synthesis and crystal structure of a closely related compound, (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate, were detailed, highlighting the importance of structural analysis in understanding the properties of these compounds (Lee et al., 2009).

Properties

IUPAC Name

(E)-1-(3-azidoazetidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c11-13-12-8-6-14(7-8)10(15)4-3-9-2-1-5-16-9/h1-5,8H,6-7H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXNKGNBHVRQGQ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CS2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CS2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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